(3R)-1-acetylpiperidine-3-carboxylic Acid
Description
(3R)-1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5) is a chiral piperidine derivative with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.196 g/mol . The compound features a piperidine ring substituted with an acetyl group at the nitrogen and a carboxylic acid group at the 3rd position, with the (3R) stereochemistry defining its spatial configuration. This structure makes it a derivative of nipecotic acid (piperidine-3-carboxylic acid), modified to enhance pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
(3R)-1-acetylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPIDTOGVIDBLN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-acetylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidine derivatives, followed by acetylation and carboxylation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of (3R)-1-acetylpiperidine-3-carboxylic acid may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-acetylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a reduced form of the piperidine ring.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(3R)-1-acetylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (3R)-1-acetylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Nitrogen
(3R)-1-Methylpiperidine-3-carboxylic Acid
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Differences: Replaces the acetyl group with a methyl group. The methyl derivative is simpler synthetically but lacks the hydrolytic lability of the acetyl group, limiting its utility as a prodrug .
1-Phenylsulfonylpiperidine-3-carboxylic Acid
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Key Differences : The phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing acidity of the carboxylic acid. The bulky substituent may hinder membrane permeability but improve binding to hydrophobic targets .
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
Modifications to the Piperidine Ring
3-Methylpiperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₃NO₂·HCl
- Molecular Weight : 179.64 g/mol
- The hydrochloride salt improves aqueous solubility compared to the free carboxylic acid form .
(3R)-1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid
Stereochemical Variations
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
Physicochemical and Spectroscopic Comparison
| Property | (3R)-1-Acetylpiperidine-3-carboxylic Acid | (3R)-1-Methylpiperidine-3-carboxylic Acid | 1-Phenylsulfonylpiperidine-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 171.196 | 143.18 | 269.32 |
| logP (Predicted) | ~0.5 (moderate lipophilicity) | ~0.1 (less lipophilic) | ~2.0 (highly lipophilic) |
| Solubility | Moderate in polar solvents | High in water (HCl salt available) | Low in water, soluble in DMSO |
| 1H NMR (Key Peaks) | Acetyl CH₃: ~2.1 ppm | CH₃ (N-methyl): ~2.3 ppm | Aromatic protons: ~7.5 ppm |
| 13C NMR (Key Peaks) | Acetyl C=O: ~170 ppm | N-methyl: ~45 ppm | Sulfonyl C=O: ~165 ppm |
Note: NMR data inferred from analogous compounds in and .
Functional and Application Differences
- Prodrug Potential: The acetyl group in (3R)-1-acetylpiperidine-3-carboxylic acid can undergo hydrolysis to release nipecotic acid, a known GABA uptake inhibitor . In contrast, methyl or BOC derivatives lack this hydrolytic susceptibility.
- Biological Activity : The phenylsulfonyl derivative () may exhibit enhanced binding to sulfotransferases or tyrosine kinases due to its aromatic and sulfonyl groups.
- Synthetic Utility : BOC-protected derivatives () are intermediates in peptide synthesis, while the acetylated form is more suited for CNS-targeted prodrugs .
Biological Activity
(3R)-1-acetylpiperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of (3R)-1-acetylpiperidine-3-carboxylic acid can be represented as follows:
- Molecular Formula : C8H13NO4
- CAS Number : 712270-39-8
This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
1. Antimicrobial Properties
Research indicates that (3R)-1-acetylpiperidine-3-carboxylic acid exhibits antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of (3R)-1-acetylpiperidine-3-carboxylic Acid
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers.
Case Study: Induction of Apoptosis
In a study involving FaDu hypopharyngeal tumor cells, (3R)-1-acetylpiperidine-3-carboxylic acid was shown to induce apoptosis more effectively than the reference drug bleomycin. The compound's mechanism involves modulation of specific signaling pathways associated with cell survival and death.
The biological activity of (3R)-1-acetylpiperidine-3-carboxylic acid is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Modulation : It interacts with certain receptors that play roles in cell signaling, potentially altering cellular responses to external stimuli.
Research Findings
Recent studies have highlighted the significance of structural modifications on the biological activity of piperidine derivatives. For instance, variations in substituents on the piperidine ring can significantly affect the potency and selectivity of these compounds against targeted biological pathways.
Table 2: Structural Variations and Biological Activity
| Compound Variation | Biological Activity | IC50 Value |
|---|---|---|
| Unsubstituted | Moderate inhibition | 288 nM |
| C-4 Substituted | Reduced potency | Increased IC50 |
| C-5 Substituted | Enhanced activity | ~50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
